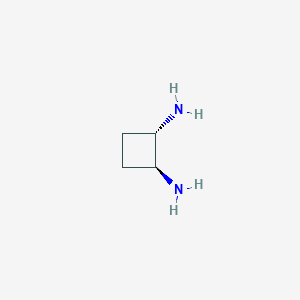
(1S,2S)-Cyclobutane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-Cyclobutane-1,2-diamine is a chiral diamine that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is also known as trans-1,2-cyclobutanediamine and is a cyclic diamine that has two stereocenters. The synthesis of this compound is challenging, but recent advancements in synthetic methods have made it more accessible.
Wirkmechanismus
The mechanism of action of (1S,2S)-Cyclobutane-1,2-diamine is not fully understood. However, it is believed to act as a chiral auxiliary, enhancing the enantioselectivity of reactions. It can also act as a chiral ligand for transition metal catalysts, forming complexes that catalyze reactions with high enantioselectivity.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of this compound. However, studies have shown that it has low toxicity and is not mutagenic. It has also been reported to have antitumor activity in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (1S,2S)-Cyclobutane-1,2-diamine is its ability to enhance the enantioselectivity of reactions. It can also act as a chiral ligand for transition metal catalysts, forming complexes that catalyze reactions with high enantioselectivity. However, the synthesis of this compound is challenging, and it requires specialized equipment and expertise. Additionally, the cost of this compound is relatively high, making it less accessible for some laboratories.
Zukünftige Richtungen
There are several future directions for the research of (1S,2S)-Cyclobutane-1,2-diamine. One area of interest is the development of new synthetic methods that can produce this compound in higher yields and with greater efficiency. Additionally, there is potential for the use of this compound in the synthesis of new chiral compounds with potential applications in drug discovery and catalysis. Finally, further studies on the biochemical and physiological effects of this compound are needed to fully understand its potential applications in medicine and other fields.
Synthesemethoden
The synthesis of (1S,2S)-Cyclobutane-1,2-diamine is challenging due to its cyclic structure and two stereocenters. One of the most common methods for synthesizing this compound is through the hydroboration of cyclobutene followed by the reaction with ammonia. Another method involves the use of chiral auxiliary reagents such as (S)-α-methylbenzylamine or (S)-1-phenylethylamine. These methods have been optimized to produce high yields of this compound, making it more accessible for scientific research.
Wissenschaftliche Forschungsanwendungen
(1S,2S)-Cyclobutane-1,2-diamine has potential applications in various scientific research fields such as catalysis, asymmetric synthesis, and drug discovery. It can act as a chiral ligand for transition metal catalysts, enhancing the enantioselectivity of reactions. It can also be used as a building block for the synthesis of chiral compounds. Additionally, it has been used as a starting material in the synthesis of biologically active compounds such as antitumor agents and antibiotics.
Eigenschaften
IUPAC Name |
(1S,2S)-cyclobutane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2/c5-3-1-2-4(3)6/h3-4H,1-2,5-6H2/t3-,4-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCQWQAYVBRQQC-IMJSIDKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H]1N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
86.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,3s,5S)-3-(pyridin-2-yloxy)-N-(pyridin-3-ylmethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2784387.png)

![6-bromo-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2784390.png)
![N-(3-{(3-chlorophenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B2784391.png)
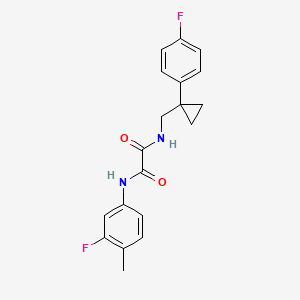
![2-[(5-Ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2784395.png)
![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2784396.png)
![Ethyl 2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetate](/img/structure/B2784398.png)
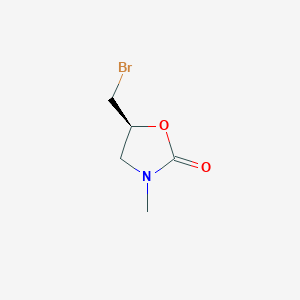
![N-[1-(1-{[phenyl(propan-2-yl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)ethyl]furan-2-carboxamide](/img/structure/B2784400.png)
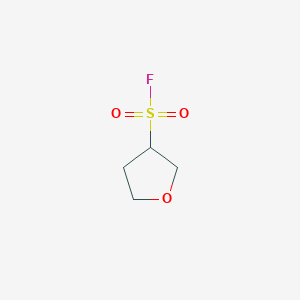
![2-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2784405.png)
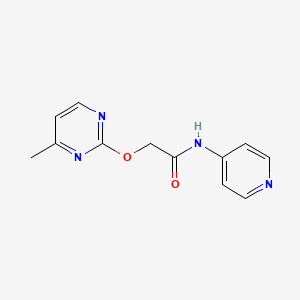
![3,3'-[(2-chlorophenyl)methanediyl]bis(4-hydroxy-6-methylpyridin-2(1H)-one)](/img/structure/B2784408.png)